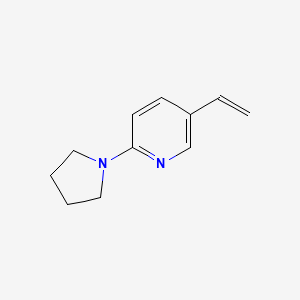

2-(Pyrrolidin-1-yl)-5-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-ethenyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C11H14N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h2,5-6,9H,1,3-4,7-8H2 |

InChI Key |

DJDNRNWGYHVGEK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-(Pyrrolidin-1-yl)-5-vinylpyridine often proceeds through the preparation and subsequent coupling of key intermediates. This involves the separate or sequential synthesis of a functionalized pyridine (B92270) ring bearing either the vinyl group or a precursor to the pyrrolidinyl substituent.

Synthesis of Substituted Pyridine Intermediates for this compound

The introduction of a vinyl group at the 5-position of the pyridine ring can be accomplished through various methods. One common industrial method involves the dehydrogenation of a corresponding ethylpyridine. For instance, 2-methyl-5-vinylpyridine (B86018) can be produced by the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine at elevated temperatures over a suitable catalyst. Another established method is the condensation of a methylpyridine, such as 2-picoline, with formaldehyde (B43269) to yield a hydroxyethylpyridine intermediate, which is then dehydrated to form the vinylpyridine. nih.govnih.gov

More contemporary methods for the synthesis of vinylpyridines include transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base, is a versatile method for forming the C-C bond of the vinyl group. nih.govnih.govlibretexts.org Similarly, the Stille coupling utilizes a vinyltin (B8441512) reagent as the coupling partner with a halopyridine. nih.gov These methods offer high functional group tolerance and are widely applicable.

A specific example is the synthesis of 2-chloro-5-vinylpyridine (B115529) from 2-chloro-5-bromopyridine via a Suzuki reaction. nih.gov Another approach involves a Wittig reaction, where an ylide reacts with an aldehyde, such as 2-chloro-5-formylpyridine, to generate the vinyl group. nih.gov

To introduce the pyrrolidine (B122466) moiety at the 2-position, a common strategy is to start with a pyridine ring bearing a leaving group, typically a halogen, at that position. 2-Halopyridines, such as 2-chloropyridine (B119429) and 2-bromopyridine, are common precursors. 2-Chloropyridine can be synthesized by the direct chlorination of pyridine or from pyridine-N-oxide. nih.govnih.gov 2-Bromopyridine can be prepared from 2-aminopyridine (B139424) via a Sandmeyer-type reaction.

The reactivity of these 2-halopyridines towards nucleophilic substitution allows for the introduction of the pyrrolidine ring.

Pyrrolidine Ring Formation and Introduction

The pyrrolidine ring itself can be synthesized through various methods, often starting from acyclic precursors or from naturally occurring chiral molecules like proline. nih.gov General methods for pyrrolidine synthesis include intramolecular cyclization of amino-alkenes or -alkynes and cycloaddition reactions. nih.gov

For the specific purpose of creating a 2-(pyrrolidin-1-yl)pyridine (B2521158) structure, the most direct method is the nucleophilic substitution of a 2-halopyridine with pyrrolidine. This reaction is often facilitated by a palladium catalyst in what is known as a Buchwald-Hartwig amination. nih.govwikipedia.orgresearchgate.netrsc.org

Direct Synthesis Approaches to this compound

Direct synthesis strategies aim to construct the target molecule in a more convergent manner, often by forming the key C-N bond in the final steps of the synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine C-N Bond Formation

The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of the C-N bond between the pyridine ring and the pyrrolidine nitrogen. nih.govwikipedia.orgresearchgate.netrsc.org This reaction typically involves the coupling of a heteroaryl halide, such as 2-chloro-5-vinylpyridine or 2-bromo-5-vinylpyridine, with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.govrsc.org Commonly used ligands include those from the Buchwald and Hartwig research groups, such as RuPhos and BrettPhos. nih.gov The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle. researchgate.netrsc.org

While a specific, detailed experimental procedure for the synthesis of this compound is not widely reported in the surveyed literature, the general methodology is well-established. A plausible synthetic route would involve the initial synthesis of 2-bromo-5-vinylpyridine, followed by a Buchwald-Hartwig amination with pyrrolidine.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Synthetic Utility |

| 2-Chloro-5-vinylpyridine | Precursor for nucleophilic substitution with pyrrolidine. | |

| 2-Bromo-5-vinylpyridine | Precursor for palladium-catalyzed amination with pyrrolidine. | |

| Pyrrolidine | Nucleophile for introduction of the pyrrolidinyl moiety. |

Table 2: Overview of Synthetic Reactions for this compound

| Reaction Type | Reactants | Reagents/Catalyst | Product |

| Suzuki-Miyaura Coupling | 2-Bromo-5-halopyridine, Vinylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 2-Bromo-5-vinylpyridine |

| Buchwald-Hartwig Amination | 2-Bromo-5-vinylpyridine, Pyrrolidine | Pd catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., RuPhos), Base (e.g., NaOtBu) | This compound |

Vinyl Functionalization at the Pyridine C-5 Position

The introduction of a vinyl group at the C-5 position of the 2-(pyrrolidin-1-yl)pyridine core is a critical step. A common and effective method for this transformation is the Stille cross-coupling reaction. libretexts.orgwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organotin reagent, such as vinyltributylstannane, with a halogenated pyridine derivative. In this case, 5-bromo-2-(pyrrolidin-1-yl)pyridine (B1286013) would be the appropriate substrate.

The general mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The reactivity of the vinyl halide coupling partners is a key consideration, with vinyl iodides and bromides being commonly used. Vinyl chlorides are often less reactive. wikipedia.org

Alternative methods for vinylation could include other palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions, though the Stille coupling is well-established for its tolerance of various functional groups.

Multi-Component Reaction Sequences for Integrated Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the substituted pyridine ring in a single step. bohrium.comacsgcipr.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the 2-amino-5-halopyridine precursor.

For instance, a Hantzsch-type pyridine synthesis or similar condensation reactions could be envisioned, bringing together an amine (pyrrolidine), an aldehyde, and a β-dicarbonyl compound to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. acsgcipr.orgnih.gov Researchers are continuously developing novel MCRs, including those catalyzed by nanocatalysts, to synthesize a wide array of polysubstituted pyridines. rsc.org Metal-free MCRs are also gaining prominence as a greener alternative. bohrium.comacs.org

Optimization of Reaction Conditions and Yields for this compound

Solvent Effects and Reaction Catalysis

The catalyst system itself, typically a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a ligand (e.g., a phosphine), is crucial. The nature of the ligand can significantly impact the catalyst's activity and stability. wikipedia.org For Stille couplings, the addition of lithium chloride (LiCl) is often employed to facilitate the transmetalation step by stabilizing the transition state. libretexts.org

Table 1: Effect of Solvent and Ligand on a Model Palladium-Catalyzed Vinylation Reaction

| Entry | Solvent | Ligand | Yield (%) |

| 1 | Toluene (B28343) | PPh₃ | 75 |

| 2 | Dioxane | P(o-tol)₃ | 85 |

| 3 | DMF | AsPh₃ | 80 |

| 4 | Toluene/Dioxane | dppf | 92 |

This table is illustrative and based on general findings in palladium-catalyzed cross-coupling reactions. Specific results for the synthesis of this compound may vary.

Temperature and Pressure Influence on Synthetic Efficiency

Temperature is a critical parameter that directly affects the rate of reaction. Higher temperatures generally lead to faster reaction times. nih.gov However, elevated temperatures can also promote side reactions or lead to the degradation of the catalyst or product. For instance, in some palladium-catalyzed vinylations, an initial incubation at a lower temperature followed by warming can provide the best results. nih.gov

Pressure is typically less of a variable in standard Stille coupling reactions, which are usually conducted at atmospheric pressure. However, in processes involving gaseous reactants or in flow chemistry setups, pressure can become a significant factor to control.

Table 2: Influence of Temperature on Reaction Time and Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 60 | 12 | 65 |

| 2 | 80 | 6 | 88 |

| 3 | 100 | 3 | 91 |

| 4 | 120 | 3 | 85 (with some degradation) |

This table is illustrative and based on general findings in palladium-catalyzed cross-coupling reactions. Specific results for the synthesis of this compound may vary.

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Standard workup procedures typically involve quenching the reaction, followed by extraction with an organic solvent.

The crude product is then purified, most commonly using column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation of the desired product from any remaining starting materials, byproducts, and the catalyst residues.

For vinylpyridine compounds, care must be taken during purification to avoid polymerization, which can be initiated by heat or light. google.com Distillation can be a viable purification method for some vinylpyridines, but it requires careful control of temperature and pressure to prevent polymerization. google.com In some cases, fractional solution methods have been employed for the purification of vinylpyridine-containing polymers, which involves selective precipitation and decantation. google.com

Chemical Reactivity and Transformation Studies of 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Reactivity of the Vinyl Moiety

The vinyl group of 2-(Pyrrolidin-1-yl)-5-vinylpyridine is an electron-rich double bond, making it susceptible to various addition and cycloaddition reactions.

Nucleophilic Addition Reactions at the Vinylic Site

The vinyl group can undergo nucleophilic addition, particularly when activated. For instance, treatment of vinyl-substituted pyridines and pyrimidines with sodium methanesulfinate (B1228633) under acidic conditions results in the formation of ethyl methyl sulfones. mdpi.com Similarly, reactions with various amines under acidic conditions lead to the corresponding aminoethyl-substituted pyridines. mdpi.com The reaction of indole (B1671886) with vinyl-substituted substrates can also occur at the vinyl group. mdpi.com

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group readily participates in cycloaddition reactions, serving as a dienophile or a dipolarophile.

Vinylazaarenes, including vinylpyridines, can act as dienophiles in Diels-Alder reactions. nih.govresearchgate.net These reactions are often promoted by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which activate the vinyl group towards cycloaddition with unactivated dienes. nih.govresearchgate.net The use of a Lewis acid can also enhance the regioselectivity of the reaction. nih.gov For example, the reaction of 4-vinylpyridine (B31050) with isoprene (B109036) in the presence of a Lewis acid showed improved regioselectivity. nih.gov Generally, 2-vinylpyridine (B74390) is found to be a more reactive dienophile than 4-vinylpyridine in these reactions. nih.gov The Diels-Alder reaction provides a powerful method for constructing complex ring systems with high atom economy. nih.govresearchgate.net

Table 1: Examples of Diels-Alder Reactions with Vinylazaarenes

| Dienophile | Diene | Product | Reference |

| 4-Vinylpyridine | Isoprene | Cycloadduct | nih.gov |

| 2-Vinylpyridine | Cyclopentadiene | Cycloadduct | nih.gov |

| 2-Vinylpyridine | 1,3-Cyclohexadiene | Cycloadduct | nih.gov |

The vinyl group of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides. rsc.orgmdpi.comnih.govrsc.org Azomethine ylides, which can be generated in situ from various precursors, react with electron-deficient alkenes to form pyrrolidine (B122466) rings. rsc.orgnih.gov These reactions are a highly efficient method for the synthesis of five-membered heterocyclic rings. nih.gov Both stabilized and non-stabilized azomethine ylides can be employed in these cycloadditions. rsc.orgmdpi.com The reaction of azomethine ylides with various dipolarophiles leads to a diverse range of pyrrolidine-containing polycyclic compounds. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions

| 1,3-Dipole Source | Dipolarophile | Product | Reference |

| N-benzyl-N-methoxymethyl(trimethylsilylmethyl)amines | 4-vinylfuranones | Pyrrolidinylfuranones | rsc.org |

| Glycine-derived oxazolidine-5-ones | Maleimides | Tetracyclic pyrrolizidines | mdpi.com |

| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | 2-benzothiazolimine | 1,3,5-trisubstituted imidazolidines | nih.gov |

Olefin Metathesis Reactions

While specific studies on olefin metathesis of this compound are not detailed in the provided search results, this reaction remains a powerful tool for the formation of new carbon-carbon double bonds. It involves the redistribution of substituents on alkenes and is catalyzed by transition metal complexes, typically containing ruthenium, molybdenum, or tungsten. This methodology could potentially be applied to the vinyl group of the title compound for the synthesis of more complex molecules.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a basic and nucleophilic center. nih.gov Its reactivity is influenced by the electronic properties of the substituents on the pyridine ring. sciepub.commdpi.com The pyridine nitrogen can be protonated by acids to form pyridinium (B92312) salts. nih.govsciepub.com It can also react with electrophiles, such as alkyl halides, in what is known as the Menshutkin reaction. nih.gov

In some cases, the pyridine nitrogen can undergo nucleophilic attack, although this is less common as pyridine typically reacts with electrophiles. scielo.org.mx The electrophilicity of the pyridine nitrogen can be influenced by stereoelectronic factors of the molecule. scielo.org.mx The electron-donating or withdrawing nature of substituents on the pyridine ring affects the charge on the nitrogen atom and, consequently, its reactivity. mdpi.com For instance, electron-donating groups increase the electron density on the nitrogen, making it more nucleophilic.

Protonation and Quaternization Studies

The pyridine nitrogen atom in this compound is a primary site for electrophilic attack, including protonation and quaternization.

Quaternization: The nucleophilic pyridine nitrogen readily undergoes quaternization with alkyl halides. This reaction is a common transformation for pyridine derivatives, leading to the formation of pyridinium salts. nih.govmdpi.commdpi.comrsc.org For instance, poly(4-vinylpyridine) has been successfully quaternized with methyl iodide, with the degree of quaternization being controllable by the reaction conditions. nih.govmdpi.com Similarly, other pyridine derivatives have been quaternized with various aromatic α-bromo ketones in a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com The quaternization of the pyridine nitrogen in 2,5- and 2,6-diethynylpyridine-based polymers has been shown to enhance π-electron delocalization along the polymer backbone. rsc.org It is therefore highly probable that this compound would react in a similar fashion with suitable alkylating agents to form the corresponding N-alkylpyridinium salt.

The general reaction for the quaternization of a pyridine derivative can be represented as: Py + R-X → [R-Py]+X- Where Py is the pyridine derivative, R-X is the alkylating agent, and [R-Py]+X- is the resulting pyridinium salt.

Table 3.2.1: Quaternization Reactions of Related Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |

| Poly(4-vinylpyridine) | Methyl iodide | Methanol/Ethanol | Poly(N-methyl-4-vinyl pyridinium iodide) | nih.govmdpi.com |

| 4-Pyridine carboxaldehyde derivative | Aromatic α-bromo ketones | Acetonitrile | Quaternary ammonium (B1175870) aldimine derivatives | mdpi.com |

| 2,5-Diethynylpyridine polymers | Alkyl halides | Not specified | Pyridinium-based polymers | rsc.org |

Coordination Behavior with Metal Centers

The pyridine nitrogen and the vinyl group of this compound present potential coordination sites for metal ions. The pyrrolidino substituent, being electron-donating, enhances the Lewis basicity of the pyridine nitrogen, making it a stronger ligand for metal centers.

The coordination chemistry of vinylpyridines is well-documented. For instance, 2-vinylpyridine and 4-vinylpyridine are known to act as functional monomers in the synthesis of molecularly imprinted polymers for the selective extraction of metal ions like silver. mdpi.com In these systems, donor-acceptor bonds are formed between the pyridine group and the metal ions. mdpi.com Furthermore, coordination polymers have been synthesized using 4-vinylpyridine derivatives, where the pyridine nitrogen coordinates to metal centers such as silver(I). researchgate.net

Studies on related ligands provide further insight. The coordination of L-2(2-pyridyl)-1-pyrroline-5-carboxylic acid, a compound with a similar 2-pyridyl-pyrrolinyl moiety, with Cu(II), Fe(II), and Mn(II) has been reported to form metal complexes. nih.gov Electron spin resonance (ESR) spectra of the Cu(II) complex suggested a tetrahedral coordination geometry involving four nitrogen atoms. nih.gov Additionally, various pyridine carboxamides and aminobenzamides have been shown to be versatile building blocks for Cu(II) coordination polymers, with the pyridine nitrogen being a primary coordination site. nih.gov Bismuth(III) has also been used to form coordination polymers with pyridine dicarboxylic acid derivatives. uzh.ch

The vinyl group can also participate in coordination, either through π-bonding to the metal center or by undergoing polymerization to form a polymeric ligand with multiple coordination sites. The polymerization of vinylpyridines can be initiated by various methods, and the resulting polymers can coordinate with metal oxides to form composite materials with applications in photocatalysis. nih.gov

Table 3.2.2: Coordination of Related Pyridine and Vinylpyridine Derivatives with Metal Centers

| Ligand | Metal Ion(s) | Resulting Structure | Application/Finding | Reference(s) |

| 4-Vinylpyridine | Ag(I) | Molecularly Imprinted Polymer | Selective silver ion extraction | mdpi.com |

| 4-Vinylpyridine derivatives | Ag(I) | Coordination Polymers | Formation of new conjugated compounds | researchgate.net |

| L-2(2-pyridyl)-1-pyrroline-5-carboxylic acid | Cu(II), Fe(II), Mn(II) | Metal Complexes | Superoxide dismutase mimetic activities | nih.gov |

| Pyridine carboxamides | Cu(II) | Coordination Polymers | Versatile building blocks | nih.gov |

| 2,6-Pyridine dicarboxylic acid derivatives | Bi(III) | Coordination Polymers | Anionic coordination networks | uzh.ch |

| Poly(vinylpyridine)s | TiO2, ZnO | Composite Films | Photocatalytic degradation | nih.gov |

Reactivity of the Pyrrolidine Moiety

Ring-Opening Reactions (if applicable)

The pyrrolidine ring is generally stable. However, under specific conditions, particularly with activation of the nitrogen atom, ring-opening reactions can occur. For N-aryl pyrrolidines, such as this compound, ring-opening is not a commonly reported reaction under standard laboratory conditions.

Recent research has shown that the C-N bond in unstrained cyclic amines like pyrrolidine can be cleaved through photoredox catalysis. researchgate.net For example, N-benzoyl pyrrolidine can undergo reductive cleavage of the C-N bond. researchgate.net Additionally, the ring-opening of unsaturated pyrrolinium ions in the presence of arylhydrazines has been utilized for the synthesis of pyrazoles. nih.gov Donor-acceptor cyclopropanes can react with anilines to form γ-amino esters which then cyclize to pyrrolidin-2-ones, a process that involves the opening of a three-membered ring to form a five-membered one. nih.gov While these examples demonstrate the possibility of cleaving the pyrrolidine ring, they require specific activating groups (e.g., N-benzoyl, N-iminium) or specialized catalytic systems that may not be directly applicable to the unactivated N-aryl pyrrolidine in the title compound.

Functionalization of the Pyrrolidine Nitrogen or Alkyl Chain

The pyrrolidine ring in this compound is a site for potential functionalization, although the N-aryl substituent presents a different reactivity profile compared to N-alkyl or N-acyl pyrrolidines. The nitrogen atom of the pyrrolidine is tertiary and already part of an enamine-like system with the pyridine ring, making direct N-functionalization challenging without disrupting the aromatic system.

However, the α-protons on the pyrrolidine ring are susceptible to deprotonation, which can be followed by reaction with electrophiles. The direct α-arylation of pyrrolidines has been achieved using various catalytic systems. rsc.orgrsc.orgorganic-chemistry.orgulb.ac.be For instance, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed to synthesize a broad range of 2-aryl-N-Boc-pyrrolidines. organic-chemistry.org This method involves deprotonation of N-Boc-pyrrolidine, transmetalation with ZnCl2, and subsequent Negishi coupling with aryl bromides. organic-chemistry.org A redox-neutral α-functionalization of pyrrolidines has also been reported, allowing for the synthesis of α-aryl-substituted pyrrolidines in a one-pot method. rsc.orgrsc.org This reaction proceeds through the formation of an iminium ion intermediate. rsc.org

While these methods have been developed for N-H or N-Boc pyrrolidines, they suggest that under appropriate conditions, the pyrrolidine ring in this compound could potentially undergo functionalization at the α-position.

Mechanistic Investigations of Key Reactions of this compound

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic applications. While specific mechanistic studies on this compound are not extensively reported, insights can be drawn from related systems.

The formation of 2-aminopyridines, which are structurally related to the title compound, often proceeds through multicomponent reactions. For example, the reaction of an enaminone with malononitrile (B47326) and a primary amine is proposed to proceed via a Knoevenagel condensation, followed by an intra-cyclization and an aromatization step to yield the 2-aminopyridine (B139424) structure. nih.gov Another approach involves the reaction of a cyclic dihydrothiazolopyridinium salt with amines, which is thought to proceed via amine addition to the C(2) position of the pyridine ring. nih.gov

The polymerization of vinylpyridines has also been the subject of mechanistic studies. The anionic polymerization of 2- and 4-vinylpyridines is suggested to involve a fast, reversible complex formation, followed by a rate-determining rearrangement step, a mechanism that resembles coordination polymerization. rsc.org

In the context of the functionalization of the pyrrolidine ring, the α-arylation of pyrrolidines is proposed to proceed through the formation of an iminium ion intermediate when using a quinone monoacetal as an oxidizing agent. rsc.org This iminium ion is then captured by an aromatic nucleophile to produce the α-aryl-substituted pyrrolidine. rsc.org

Influence of Catalysts and Ligands on Reaction Selectivity

The reactivity of the vinyl group in this compound is significantly influenced by the choice of catalyst and coordinating ligands. These factors can dictate the outcome of a reaction, steering it towards a desired product with high selectivity. Transition metal catalysis, particularly with palladium and rhodium, is pivotal in the functionalization of vinylpyridines. The pyridine nitrogen and the pyrrolidinyl substituent can act as endogenous ligands, but the addition of exogenous ligands is crucial for modulating the catalyst's activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for forming carbon-carbon bonds at the vinyl position. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands attached to the palladium center. The use of a dual-ligand catalyst system, for instance, can overcome challenges associated with the unproductive coordination of the Lewis basic nitrogen in the pyridine ring to the metal catalyst. nih.gov In such systems, a bidentate pyridine-pyridone ligand can facilitate the C-H cleavage, while the heterocyclic substrate itself can act as a second ligand, leading to a cationic palladium(II) complex with a high affinity for the reacting partners. nih.gov

Rhodium-catalyzed reactions, such as hydroformylation, are also of significant interest for the transformation of vinylpyridines. The hydroformylation of vinylpyridines is a valuable method for producing aldehydes that are precursors to various pharmaceutical compounds. researchgate.net The selectivity of this reaction, particularly the ratio of the branched to the linear aldehyde product, is profoundly influenced by the electronic and steric properties of the phosphine (B1218219) ligands coordinated to the rhodium catalyst.

To illustrate the profound impact of ligands on reaction selectivity, the following data from the rhodium-catalyzed hydroformylation of the closely related 4-vinylpyridine is presented. This reaction serves as an excellent model for understanding the catalytic behavior of vinylpyridines. researchgate.net In this study, various phosphine ligands were screened to assess their effect on the conversion, chemoselectivity (formation of aldehydes vs. hydrogenation of the vinyl group), and regioselectivity (formation of the branched vs. the linear aldehyde). researchgate.net

Table 1: Influence of Phosphorous Ligands on the Rhodium-Catalyzed Hydroformylation of 4-Vinylpyridine researchgate.net

| Ligand | P/Rh Ratio | Conversion (%) | Aldehydes (%) | 4-Ethylpyridine (%) | Branched/Linear Aldehyde Ratio |

| None | 0 | 100 | 2 | 98 | - |

| PPh₃ | 10 | 100 | 97 | 3 | 99/1 |

| P(p-tolyl)₃ | 10 | 100 | 98 | 2 | >99/1 |

| P(p-anisyl)₃ | 10 | 100 | 96 | 4 | >99/1 |

| P(p-CF₃C₆H₄)₃ | 10 | 100 | 95 | 5 | 98/2 |

| P(p-ClC₆H₄)₃ | 10 | 100 | 96 | 4 | 99/1 |

| PCy₃ | 10 | 100 | 90 | 10 | >99/1 |

Reaction Conditions: 4-vinylpyridine (1 mmol), [Rh(CO)₂acac] (0.01 mmol), ligand, toluene (B28343) (10 mL), 100 °C, 100 atm (CO/H₂ = 1:1), 22 h. Data sourced from a study on 4-vinylpyridine hydroformylation. researchgate.net

The data clearly demonstrates that in the absence of a phosphine ligand, the rhodium catalyst primarily promotes the hydrogenation of the vinyl group, yielding 4-ethylpyridine. researchgate.net However, the introduction of various monodentate phosphine ligands dramatically shifts the selectivity towards hydroformylation, with excellent yields of the corresponding aldehydes. researchgate.net

Furthermore, the electronic properties of the phosphine ligands play a crucial role in determining the regioselectivity of the hydroformylation. The use of electron-donating phosphine ligands leads to a very high preference for the branched aldehyde. researchgate.net This is attributed to the increased nucleophilicity of the carbon atom bound to the rhodium center in the σ-alkyl complex intermediate, which favors the migratory insertion of carbon monoxide to form the branched acyl complex. researchgate.net

The choice of catalyst and ligand is therefore a critical parameter that must be carefully optimized for any desired transformation of this compound. The principles observed in the hydroformylation of 4-vinylpyridine provide a solid foundation for predicting and controlling the reactivity of this and other substituted vinylpyridines in various catalytic processes.

Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for the unambiguous assignment of all proton and carbon signals of 2-(pyrrolidin-1-yl)-5-vinylpyridine.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the vinyl group, and the pyrrolidine (B122466) ring. The electron-donating pyrrolidine group attached at the C2 position of the pyridine ring will cause a significant upfield shift for the ortho (H3) and para (H5, which is substituted) protons, while the vinyl group at the C5 position will influence the electronic environment of the adjacent protons (H4 and H6).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. The pyridine ring carbons will appear in the aromatic region, with the carbon attached to the nitrogen (C2) showing a characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of 2-vinylpyridine (B74390), 2-pyrrolidinone, and related pyridine derivatives)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (Pyridine) | ~8.2 | d | ~2.5 |

| H4 (Pyridine) | ~7.5 | dd | ~8.5, 2.5 |

| H3 (Pyridine) | ~6.4 | d | ~8.5 |

| Hα (Vinyl) | ~6.6 | dd | ~17.5, 10.8 |

| Hβ-trans (Vinyl) | ~5.8 | d | ~17.5 |

| Hβ-cis (Vinyl) | ~5.3 | d | ~10.8 |

| Hα' (Pyrrolidine) | ~3.4 | t | ~6.5 |

| Hβ' (Pyrrolidine) | ~1.9 | m | ~6.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of 2-vinylpyridine, pyrrolidine, and related pyridine derivatives)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~158 |

| C6 (Pyridine) | ~148 |

| Cα (Vinyl) | ~135 |

| C4 (Pyridine) | ~135 |

| C5 (Pyridine) | ~128 |

| Cβ (Vinyl) | ~115 |

| C3 (Pyridine) | ~106 |

| Cα' (Pyrrolidine) | ~47 |

| Cβ' (Pyrrolidine) | ~25 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H3 and H4 on the pyridine ring, and between the α- and β-protons of the vinyl group. It would also show the connectivity within the pyrrolidine ring's methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom, for example, linking the vinyl proton signals to the vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Expected key correlations would include the one between the pyrrolidine α'-protons and the C2 carbon of the pyridine ring, and between the vinyl α-proton and the C4 and C6 carbons of the pyridine ring, confirming the substitution pattern.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which helps in determining the preferred conformation of the molecule. For instance, correlations between the pyrrolidine α'-protons and the H3 proton of the pyridine ring would be expected.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra would display characteristic bands corresponding to the functional groups present in this compound.

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region.

Vinyl Group Vibrations: A key C=C stretching vibration for the vinyl group is expected around 1630 cm⁻¹. The out-of-plane bending vibrations (=C-H) of the vinyl group would produce strong bands in the 1000-900 cm⁻¹ region.

Pyrrolidine Ring Vibrations: Aliphatic C-H stretching of the CH₂ groups in the pyrrolidine ring would be observed in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Based on data from 2-vinylpyridine and pyrrolidine derivatives)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Vinyl C=C Stretch | ~1630 | Medium |

| Aromatic C=C/C=N Stretch | 1600-1450 | Strong |

| C-N Stretch (Pyrrolidine-Pyridine) | ~1340 | Medium |

| Vinyl =C-H Bending (Out-of-plane) | 990, 910 | Strong |

Mass Spectrometric Analysis (HRMS, ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) would provide the exact mass of the protonated molecule [M+H]⁺.

For this compound (C₁₁H₁₄N₂), the monoisotopic mass is 174.1157 u. HRMS would be expected to confirm this with high accuracy (typically within 5 ppm). The fragmentation pattern in MS/MS analysis would likely involve the initial loss of a vinyl group (27 u) or fragmentation of the pyrrolidine ring.

X-ray Crystallographic Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, a study would reveal precise bond lengths, bond angles, and torsional angles.

Key structural features that would be determined include:

The planarity of the pyridine ring.

The conformation of the pyrrolidine ring, which typically adopts an envelope or twist conformation to minimize steric strain.

The dihedral angle between the plane of the pyridine ring and the pyrrolidine ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between pyridine rings or C-H···π interactions, which govern the solid-state packing.

Electronic Absorption and Emission Spectroscopy (if applicable)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The π-systems of the vinyl group and the pyridine ring constitute the primary chromophore. The pyrrolidine ring acts as an auxochrome, an electron-donating group that can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. It is expected that this compound would exhibit π → π* transitions. The applicability of this compound for emission (fluorescence) spectroscopy would depend on its ability to efficiently radiatively relax from its excited state, a property that would require experimental investigation.

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics simulations or detailed conformational analyses for 2-(Pyrrolidin-1-yl)-5-vinylpyridine.

Prediction of Spectroscopic Properties from Theoretical Models

No theoretical predictions of spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound are available in the literature.

Structure-Reactivity Relationships Derived from Computational Studies

Without computational data, no structure-reactivity relationships for this specific molecule can be derived.

The absence of dedicated computational and theoretical research on this compound makes it impossible to provide a detailed, data-driven article as requested. Future computational studies would be necessary to elucidate the molecular properties and reactivity of this compound according to the outlined scientific approaches.

Polymer Science and Material Applications of 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Homopolymerization Studies of 2-(Pyrrolidin-1-yl)-5-vinylpyridine

The homopolymerization of vinylpyridines can be achieved through various mechanisms, including radical, anionic, and cationic polymerization. The choice of method significantly affects the polymer's structure, molecular weight, and dispersity.

Radical Polymerization

Radical polymerization is a common method for polymerizing vinyl monomers. For vinylpyridines, this is typically initiated using thermal initiators like azobisisobutyronitrile (AIBN) or peroxide compounds. The polymerization of N-vinylpyrrolidone (NVP), a related heterocyclic vinyl monomer, has been extensively studied and provides insights into the potential behavior of this compound. The polymerization rates and resulting polymer properties are influenced by factors such as the solvent, temperature, and initiator concentration. For instance, the radical polymerization of NVP is known to be affected by the solvent polarity, which influences the propagation reaction. researchgate.net Similarly, the polymerization of 2-methyl-5-vinylpyridine (B86018) has been achieved via radical polymerization to create copolymers. google.com Given these precedents, it is expected that this compound can be readily homopolymerized using conventional radical polymerization techniques.

Interactive Table: Typical Conditions for Radical Polymerization of Vinylpyridines

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Monomer | 2-vinylpyridine (B74390) (analog) | Structurally similar to this compound. |

| Initiator | AIBN | Common thermal initiator for radical polymerization. |

| Solvent | Toluene (B28343), DMF, or bulk | Solvents can affect reaction kinetics and polymer solubility. |

| Temperature | 60-80 °C | Typical range for thermal decomposition of AIBN. |

| Atmosphere | Inert (Nitrogen, Argon) | To prevent inhibition by oxygen. |

Anionic and Cationic Polymerization

Anionic polymerization is well-suited for vinyl monomers with electron-withdrawing groups, and vinylpyridines are effectively polymerized using this method. eresearchco.com The polymerization is typically initiated by organometallic compounds, such as alkyllithiums (e.g., n-butyllithium), in a polar solvent like tetrahydrofuran (B95107) (THF). uni-bayreuth.deyoutube.com This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often exhibiting "living" characteristics where the polymer chains remain active until intentionally terminated. eresearchco.com Studies on 2-vinylpyridine have shown that the stereochemistry of the resulting polymer can be influenced by the counter-ion and solvent used during polymerization. ufl.edu The pyrrolidinyl group in this compound is expected to influence the electronic properties of the vinyl group, but anionic polymerization should still be a viable and effective method for its polymerization.

Cationic polymerization of vinylpyridines is more complex due to the basic nature of the pyridine (B92270) nitrogen, which can interact with the cationic propagating center and catalysts. nih.gov However, under specific conditions with appropriate initiators and Lewis acids, cationic polymerization can be achieved. rsc.org For instance, yttrium-based cationic complexes have been studied for the stereoselective polymerization of 2-vinylpyridine. rsc.org The development of cationic polymerization methods for vinyl ethers provides a framework that could potentially be adapted for vinylpyridines. nih.gov

Interactive Table: Comparison of Anionic and Cationic Polymerization for Vinylpyridines

| Polymerization Type | Initiators | Solvents | Key Features |

|---|---|---|---|

| Anionic | Alkyllithiums, Grignard reagents | THF, Dioxane | Well-controlled, can be "living", sensitive to impurities. eresearchco.com |

| Cationic | Lewis acids, Yttrium complexes | Chlorinated hydrocarbons | Can offer stereocontrol, but can be complex due to monomer basicity. rsc.org |

Controlled/Living Polymerization Techniques

Modern polymer chemistry often employs controlled/living polymerization techniques to synthesize polymers with precise architectures. taylorfrancis.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to vinylpyridines. acs.orgacs.orgsci-hub.secmu.edu

Atom Transfer Radical Polymerization (ATRP) has been used to polymerize both 2-vinylpyridine and 4-vinylpyridine (B31050) with good control over molecular weight and low polydispersity. acs.orgcmu.eduresearchgate.net The success of ATRP often depends on the choice of the copper catalyst system and the initiator. For basic monomers like vinylpyridines, careful selection of ligands and the use of chloride-based systems can prevent side reactions and lead to well-defined polymers. acs.orgnsysu.edu.tw

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile technique for controlling radical polymerization. acs.org It has been successfully used for the homopolymerization of 2-vinylpyridine and 4-vinylpyridine and for the synthesis of block copolymers. acs.orgrsc.org The choice of the RAFT agent is crucial for achieving good control. For vinylpyridines, dithiobenzoates and trithiocarbonates have proven to be effective chain transfer agents. acs.orgrsc.org These controlled polymerization techniques are highly applicable to this compound, offering pathways to novel block copolymers and other complex architectures.

Copolymerization with Other Monomers

The incorporation of functional monomers like this compound into other polymer backbones is a key strategy for developing materials with tailored properties.

Incorporation into Styrene-Butadiene Copolymers

Styrene-butadiene copolymers, particularly styrene-butadiene rubber (SBR) and styrene-butadiene-styrene (SBS) block copolymers, are important industrial elastomers. eresearchco.comresearchgate.net The incorporation of vinylpyridines into these copolymers can enhance properties such as adhesion, oil resistance, and compatibility with other materials. Anionic polymerization is a common method for synthesizing styrene-butadiene-vinylpyridine terpolymers, as it allows for the sequential addition of monomers to create well-defined block structures. eresearchco.comgoogle.com A novel approach combines anionic and coordination polymerization to create styrene-butadiene diblock copolymers with high cis-1,4-polybutadiene content, a strategy that could be adapted to include vinylpyridine monomers. mdpi.com

Furthermore, seeded emulsion polymerization has been used to create core-shell nanoparticles of poly(butadiene-styrene-vinyl pyridine) and poly(acrylonitrile-butadiene), demonstrating another route for creating complex copolymer structures. mdpi.com Grafting of N-vinyl-2-pyrrolidinone onto SBS has also been demonstrated, indicating that vinyl-substituted heterocyclic compounds can be effectively incorporated into styrene-butadiene backbones. researchgate.net

Interactive Table: Methods for Incorporating Vinylpyridines into Styrene-Butadiene Copolymers

| Method | Description | Key Advantages |

|---|---|---|

| Anionic Polymerization | Sequential addition of styrene (B11656), butadiene, and vinylpyridine monomers. google.com | Precise control over block structure and molecular weight. |

| Anionic to Coordination Transfer | A combination of polymerization techniques to control polybutadiene (B167195) microstructure. mdpi.com | Can produce high cis-1,4-polybutadiene content for improved elasticity. |

| Seeded Emulsion Polymerization | Creates core-shell nanoparticles with a vinylpyridine-containing polymer as the seed. mdpi.com | Allows for the design of structured nanoparticles with tailored surface properties. |

| Grafting | Attaching polyvinylpyridine chains to a pre-existing SBS backbone. researchgate.net | Modifies the surface properties of the base polymer. |

Development of Specialty Copolymers for Adhesion Enhancement

The pyridine nitrogen in vinylpyridine monomers can act as a Lewis base, enabling it to form strong interactions with various surfaces, including metals, glass, and textiles. This property makes vinylpyridine-containing copolymers excellent candidates for adhesion promoters. When incorporated into elastomers like SBR, the vinylpyridine units can improve the adhesion of the rubber to reinforcing cords in tires and other composite materials.

The development of specialty copolymers often involves the random or block copolymerization of this compound with other monomers to create materials with a balance of mechanical properties and adhesive strength. The pyrrolidine (B122466) group, being a saturated amine, may further enhance adhesion through hydrogen bonding or acid-base interactions. The synthesis of such copolymers can be achieved through the polymerization methods described previously, with the composition of the copolymer being a key determinant of its final properties.

Advanced Polymeric Materials Derived from this compound

The monomer this compound possesses a unique chemical structure that combines a polymerizable vinyl group with a pyridine ring that is further functionalized with a pyrrolidine substituent. This structure imparts a strong basic character and potential for complexation, making its corresponding polymers highly suitable for a range of advanced material applications. While direct research on homopolymers of this compound is limited, extensive studies on analogous poly(vinylpyridine)s, such as poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP), provide a strong basis for understanding their potential properties and applications. The presence of the electron-donating pyrrolidine group is anticipated to enhance the nucleophilicity and basicity of the pyridine nitrogen, leading to materials with distinct characteristics.

pH-Stimulable Polymers and Micellization Behavior

Polymers based on vinylpyridines are well-known for their pH-responsive nature, a characteristic that would be pronounced in polymers of this compound. This responsivity stems from the protonation and deprotonation of the nitrogen atom on the pyridine ring.

Detailed Research Findings:

In acidic aqueous solutions, the pyridine nitrogen atom becomes protonated, leading to the formation of a positively charged pyridinium (B92312) cation. This results in electrostatic repulsion between adjacent monomer units along the polymer chain, causing a conformational change from a compact coil to an extended, swollen state. This transition significantly increases the polymer's solubility in water. Conversely, at higher pH values (alkaline or neutral conditions), the pyridine is deprotonated and neutral, the electrostatic repulsions cease, and the polymer becomes more hydrophobic, often leading to its collapse and precipitation from the solution. csic.esnih.govresearchgate.net

This pH-dependent solubility is a cornerstone of "smart" or "stimuli-responsive" polymers. rsc.org Block copolymers containing a poly(this compound) segment and a hydrophilic, non-responsive block (like poly(ethylene oxide)) are expected to self-assemble into micelles in aqueous solution. buffalo.edumdpi.comnih.gov At pH values above the polymer's acid dissociation constant (pKa), the hydrophobic neutral pyridine block would form the core of the micelle, with the hydrophilic block forming the outer corona. Upon lowering the pH, the core would become protonated and hydrophilic, leading to the dissociation of the micelles. semanticscholar.org This reversible micellization behavior is highly tunable and valuable for applications such as controlled drug delivery, where a payload encapsulated in the micellar core can be released in response to a specific acidic environment. rsc.org

The introduction of the pyrrolidine group at the 2-position of the pyridine ring is expected to increase the pKa of the polymer compared to unsubstituted poly(2-vinylpyridine) (pKa ~4.5-5). pharmaexcipients.com This would shift the pH at which the soluble-insoluble transition occurs.

Data on pH-Responsiveness of Vinylpyridine-Based Polymers

| Polymer | Responsive Moiety | Expected Behavior in Acidic pH | Stimulus | Reference |

|---|---|---|---|---|

| Poly(2-vinylpyridine) | Pyridine Nitrogen | Protonation leads to swelling/dissolution | pH < 5 | pharmaexcipients.com |

| Poly(4-vinylpyridine) | Pyridine Nitrogen | Protonation leads to swelling/dissolution | pH < 5 | researchgate.net |

| Poly(2-(diethylamino)ethyl methacrylate) | Tertiary Amine | Protonation leads to swelling/dissolution | pH < 7 | mdpi.com |

| Poly(this compound) (Predicted) | Pyrrolidinyl-substituted Pyridine | Protonation leads to swelling/dissolution | pH < 6-7 (Predicted) | N/A |

Application in Coatings and Adhesives

The chemical properties of polymers derived from this compound make them promising candidates for use in specialized coatings and adhesives. Poly(2-vinylpyridine) is already recognized for its utility in these areas because its pyridine groups offer sites for strong interactions and chemical reactions. polysciences.com

Detailed Research Findings:

The basic nitrogen of the pyridine ring can form strong hydrogen bonds with acidic surfaces or other polymers containing hydroxyl or carboxyl groups. This interaction promotes strong adhesion between the polymer and various substrates, including metals, glass, and cellulose-based materials. Furthermore, the pyridine group can be quaternized by reacting it with alkyl halides, transforming the neutral polymer into a polyelectrolyte. This quaternization can be used to permanently modify surface charges or to create coatings with specific ionic characteristics.

Copolymers of this compound with other monomers, such as acrylates or methacrylates, can be synthesized to create materials with a tailored balance of properties. For instance, copolymerization with butyl methacrylate (B99206) has been shown to produce pH-responsive polymers suitable for reverse enteric coatings. pharmaexcipients.com These coatings are designed to be insoluble in the neutral pH of the mouth but dissolve rapidly in the acidic environment of the stomach, which is ideal for taste-masking applications. pharmaexcipients.com The enhanced basicity of the this compound monomer could potentially improve the performance of such coatings by ensuring they remain fully insoluble at neutral pH.

The polymer's ability to complex with metal ions also opens possibilities for creating anti-corrosion coatings. By forming a protective layer that chelates with metal ions on a surface, the polymer can prevent oxidative processes.

Polymer Modification and Surface Functionalization

The reactivity of the pyridine moiety makes poly(this compound) an excellent tool for polymer modification and the functionalization of material surfaces. polysciences.com This involves chemically attaching the polymer to other molecules or surfaces to impart new properties.

Detailed Research Findings:

Surface functionalization can be achieved through "grafting to" or "grafting from" techniques. In the "grafting to" approach, pre-synthesized polymer chains are reacted with a surface that has complementary functional groups. The pyridine nitrogen provides a reactive handle for this purpose. In the "grafting from" method, an initiator molecule is first attached to the surface, and the this compound monomer is then polymerized directly from the surface, creating a dense brush-like layer of polymer chains.

These functionalized surfaces can have altered properties such as:

Wettability: Changing a surface from hydrophobic to hydrophilic, or vice versa.

Biocompatibility: Introducing polymer layers that can prevent protein adsorption or cell adhesion.

Reactivity: Creating surfaces with catalytic activity or the ability to bind specific molecules.

As a block copolymer, a poly(this compound) segment can act as an anchor, binding strongly to a substrate while another polymer block provides a different functionality at the interface. This is a common strategy for creating stable, functional coatings and modifying the interfacial properties of materials.

Development of Ion-Exchange Resins

Cross-linked polymers containing basic functional groups are widely used as anion-exchange resins. These materials are capable of capturing and exchanging negatively charged ions (anions) from solutions. tjpr.org Polymers based on vinylpyridines are particularly effective for this purpose.

Detailed Research Findings:

Anion-exchange resins are typically prepared by copolymerizing a functional monomer, like a vinylpyridine, with a cross-linking agent, such as divinylbenzene (B73037) (DVB). google.comgoogle.com The cross-linker creates a three-dimensional, insoluble polymer network, while the vinylpyridine units provide the active ion-exchange sites. A well-known commercial example is Reillex® 402, which is a resin made from 4-vinylpyridine cross-linked with DVB. sigmaaldrich.com

A resin synthesized from this compound would function as a weak base anion exchanger. In this capacity, the resin is activated by treatment with an acid (e.g., HCl), which protonates the pyridine nitrogen atoms and associates them with a counter-ion (Cl⁻). When a solution containing other anions is passed through the resin, these anions can displace the chloride ions, effectively being removed from the solution. The resin can be regenerated by washing with a strong base (e.g., NaOH) to deprotonate the pyridine groups, followed by re-treatment with acid.

The higher basicity of the this compound monomer compared to 2- or 4-vinylpyridine could lead to a resin with a higher operating pH range and potentially different selectivities for various anions. The ion-exchange capacity of the resin—a measure of its efficiency—would be determined by the molar content of the functional monomer in the copolymer.

Comparison of Vinylpyridine-Based Ion-Exchange Resins

| Monomer | Cross-linker | Resin Type | Key Feature | Reference |

|---|---|---|---|---|

| 4-Vinylpyridine | Divinylbenzene | Weak Base Anion Exchanger | Commercially available (e.g., Reillex® 402) | sigmaaldrich.com |

| 2-Vinylpyridine | Divinylbenzene, Styrene | Weak/Strong Base Anion Exchanger (after quaternization) | Subject of patents for anion removal | google.com |

| 2-Methyl-5-vinylpyridine | Divinylbenzene | Weak Base Anion Exchanger | Used in multi-component resin systems | google.com |

| This compound (Predicted) | Divinylbenzene | Weak Base Anion Exchanger | Potentially higher basicity and different selectivity | N/A |

Coordination Chemistry and Catalysis Involving 2 Pyrrolidin 1 Yl 5 Vinylpyridine

Ligand Design and Synthesis of Metal Complexes

The design of 2-(pyrrolidin-1-yl)-5-vinylpyridine as a ligand is predicated on the cooperative effects of its distinct chemical moieties. The synthesis of its metal complexes typically involves the reaction of the ligand with a suitable metal precursor, leading to coordination through one or more of its nitrogen and carbon atoms.

Chelation Properties of the Pyridine (B92270) and Pyrrolidine (B122466) Nitrogen Atoms

The presence of both a pyridine and a pyrrolidine nitrogen atom within the molecule's structure allows for potential chelation to a metal center. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a classic coordinating agent for a wide array of transition metals. The pyrrolidine nitrogen, being an aliphatic amine, also possesses a lone pair capable of donation to a metal ion.

The spatial arrangement of these two nitrogen atoms can facilitate the formation of a stable five-membered chelate ring upon coordination to a metal. This chelation enhances the stability of the resulting metal complex compared to monodentate coordination. The formation of such chelates is a well-established principle in coordination chemistry, leading to thermodynamically favored and kinetically inert complexes. The interaction of metals with chelating sites, such as nitrogen and oxygen atoms, is known to be a crucial factor in the functionality of various metallobiomolecules and synthetic catalysts mdpi.com.

Coordination Modes of the Vinyl Moiety

The vinyl group at the 5-position of the pyridine ring introduces another layer of coordinative and reactive potential. This unsaturated moiety can interact with a metal center in several ways:

η²-Coordination: The π-bond of the vinyl group can coordinate to a metal center in a side-on fashion. This mode of coordination is common for olefins and can be a crucial step in catalytic cycles involving alkene transformations.

Polymerization: The vinyl group can undergo polymerization, a process that has been studied for the related compound 2-vinylpyridine (B74390). This polymerization can be catalyzed by metal complexes, such as those of yttrium, to produce stereoregular polymers rsc.org. This suggests that complexes of this compound could either catalyze the polymerization of the vinyl group or be incorporated into a polymer chain.

Hemilability: The vinyl group can act as a hemilabile ligand, meaning it can reversibly coordinate and de-coordinate from the metal center. This property can be advantageous in catalysis by opening up a coordination site for substrate binding during a catalytic cycle.

Application as a Ligand in Transition Metal Catalysis

The unique structural and electronic properties of this compound make it an attractive ligand for a variety of transition metal-catalyzed reactions. The interplay between the chelating nitrogen atoms and the reactive vinyl group can be harnessed to control catalytic activity and selectivity.

Catalytic Activity in Organic Transformations (e.g., C-H Activation, Hydroamination, Reductive Coupling)

While specific studies on this compound in these exact transformations are not yet prevalent, the chemistry of its constituent parts strongly suggests its potential.

C-H Activation: The pyridine ring is a well-known directing group for the C-H activation of the ortho C-H bond of a substituent. In this case, the pyrrolidinyl group itself could be subject to C-H activation, or the pyridine nitrogen could direct the activation of other substrates in the reaction mixture. Palladium-catalyzed C-H activation of pyridines is a powerful tool in organic synthesis rsc.org. Furthermore, nickel-catalyzed C-2 selective alkenylation of pyridines demonstrates the feasibility of functionalizing the pyridine ring itself nih.gov.

Hydroamination: The presence of both a metal-activating pyridine ligand and a potentially reactive vinyl group makes complexes of this compound interesting candidates for intramolecular or intermolecular hydroamination reactions.

Reductive Coupling: The ability of the ligand to stabilize metal centers in various oxidation states could be beneficial in reductive coupling reactions.

The synthesis of pyrrolidines is a significant area of research, and this ligand could serve as a building block or a catalytic component in such syntheses nih.govorganic-chemistry.org.

Stereoselective Catalysis with Chiral Complexes

The introduction of chirality into the this compound ligand framework can lead to the development of catalysts for stereoselective transformations. Chirality can be introduced at the pyrrolidine ring, for instance, by using a chiral pyrrolidine precursor in the synthesis of the ligand.

Chiral gold(I) complexes featuring C2-symmetric 2,5-diarylpyrrolidines have demonstrated high enantioselectivities in various cyclization reactions researchgate.net. This precedent highlights the potential of chiral pyrrolidinyl-pyridine ligands in asymmetric catalysis. The stereoselective polymerization of 2-vinylpyridine to produce isotactic or syndiotactic polymers has been achieved using cationic yttrium complexes with specific ancillary ligands, underscoring the potential for stereocontrol in reactions involving the vinyl group rsc.org.

Catalyst Support Materials

The vinyl group of this compound provides a convenient handle for immobilization onto solid supports. By polymerizing the vinyl group, either alone or with other monomers, a polymer-supported ligand can be created. This allows for the heterogenization of homogeneous catalysts, facilitating catalyst recovery and reuse.

The resulting polymer would feature pendant 2-(pyrrolidin-1-yl)pyridine (B2521158) units that can chelate to metal ions, creating a robust and recyclable catalyst system. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts.

No Published Data on the Photophysical Properties of this compound Coordination Complexes

Despite a thorough search of available scientific literature, no specific research articles or data could be found pertaining to the photophysical properties of coordination complexes involving the chemical compound This compound .

Investigations into the coordination chemistry and photophysical characteristics of related pyridine derivatives, such as 2-vinylpyridine and various bipyridine ligands, are well-documented. mdpi.comwikipedia.orgnih.gov These studies often detail the synthesis, structural characterization, and luminescent properties of their metal complexes, providing insights into their potential applications in areas like catalysis and materials science. tcu.edu However, the specific ligand This compound does not appear in the reviewed literature in the context of its coordination to metal ions and the subsequent photophysical analysis of the resulting complexes.

The absence of published data prevents the generation of an article on the "," specifically concerning the "Photophysical Properties of Coordination Complexes" as requested. There is no information available to populate the required sections and data tables.

It is possible that research on this particular compound has not yet been published or is not widely available in the public domain. Therefore, a detailed, scientifically accurate article on this specific topic cannot be produced at this time.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(Pyrrolidin-1-yl)-5-vinylpyridine

This compound is a versatile heterocyclic compound that has garnered interest due to its unique structural features, combining a pyridine (B92270) ring, a pyrrolidine (B122466) moiety, and a reactive vinyl group. The pyridine ring provides aromatic stability and potential for π-π stacking interactions. The pyrrolidine substituent introduces a non-planar, saturated ring, while the vinyl group serves as a polymerizable unit. This combination of functionalities makes it a valuable building block in various chemical applications.

Emerging Avenues in Synthetic Methodologies

While traditional methods for synthesizing substituted pyridines exist, recent advancements focus on more efficient and selective routes. Modern synthetic strategies for functionalized pyridines range from transition-metal-catalyzed cyclizations and cross-coupling reactions to novel condensation approaches. researchgate.net For instance, the development of C-H functionalization techniques offers a more direct and atom-economical way to introduce substituents onto the pyridine ring. nih.gov Future research could focus on applying these modern methods to the synthesis of this compound and its derivatives, potentially leading to higher yields and greater structural diversity. researchgate.netnih.gov

Unexplored Reactivity Patterns and Mechanistic Insights

The reactivity of aminopyridines is a subject of ongoing investigation. acs.orgrsc.orgnih.gov The interplay between the electron-donating pyrrolidine group and the electron-withdrawing vinyl group in this compound likely results in unique electronic properties and reactivity. Future studies could explore its behavior in various reactions, such as electrophilic and nucleophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions. acs.org Mechanistic studies, aided by computational modeling, could provide a deeper understanding of its reaction pathways and the influence of its substituents. nih.gov

Potential for Novel Polymeric Architectures and Advanced Materials

The presence of the vinyl group makes this compound a promising monomer for polymerization. Vinylpyridine-based polymers have been utilized in a wide range of applications, including the development of functional materials. mdpi.comnih.govresearchgate.net The polymerization of this specific monomer could lead to novel polymers with unique properties conferred by the pyrrolidinyl substituent. These polymers could find applications in areas such as coatings, adhesives, and as functional components in more complex material systems. nih.gov Research into the polymerization kinetics and the physical and chemical properties of the resulting polymers is a key area for future exploration. acs.org

Table 1: Potential Applications of Vinylpyridine-Based Polymers

| Application Area | Description |

| Surface Modification | Immobilization of atoms or particles for creating functional surfaces. mdpi.com |

| Electrochemical Sensors | Development of sensors for detecting various chemical species. mdpi.com |

| Antibacterial Surfaces | Creation of materials with antimicrobial properties. mdpi.com |

| pH-Sensitive Systems | Design of materials that respond to changes in pH. mdpi.com |

| Dye-Sensitized Solar Cells | Use in the fabrication of components for solar energy conversion. mdpi.com |

| Anti-Corrosive Coatings | Development of protective coatings to prevent corrosion. mdpi.com |

Prospects in Coordination Chemistry and Catalytic Systems

The pyridine nitrogen and the pyrrolidine nitrogen in this compound can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. nih.govacs.orgacs.org The resulting metal complexes could exhibit interesting structural, electronic, and magnetic properties. Furthermore, these complexes could be explored as catalysts in various organic transformations. nih.govacs.org The field of coordination polymers, which are extended structures formed from metal ions and organic linkers, offers another avenue for utilizing this compound. nih.govrsc.org

Interdisciplinary Research Opportunities for this compound

The multifaceted nature of this compound opens up numerous opportunities for interdisciplinary research. Its potential applications span from materials science and polymer chemistry to catalysis and coordination chemistry. researchgate.netnih.gov Collaborations between synthetic chemists, materials scientists, and physicists could lead to the development of novel functional materials with tailored properties. For example, the incorporation of this monomer into block copolymers could lead to self-assembling materials with ordered nanostructures. acs.org Furthermore, its use in the synthesis of biologically active molecules could be explored in the field of medicinal chemistry. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-1-yl)-5-vinylpyridine, and how can reaction conditions be tailored to improve yield?

Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling could link a vinyl boronic ester to a 2-pyrrolidinylpyridine precursor (analogous to methods described for boronate-containing pyridines in ). Key parameters include:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃).

- Temperature: 80–100°C in a mixed solvent (THF/H₂O).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane).

To improve yield:

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Answer: A multi-technique approach is recommended:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: While specific toxicity data for this compound are limited, analogous pyridine derivatives require:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors/dust (similar to precautions for boronate esters in ).

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic Reactivity: Electron density maps identify reactive sites (e.g., vinyl group as an electron-deficient center).

- Transition States: Simulate Pd-catalyzed coupling barriers to optimize ligand choice (e.g., bulky phosphines reduce steric hindrance) .

- Solvent Effects: Compare polar (DMF) vs. nonpolar (toluene) solvents using COSMO-RS models .

Q. How do contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives arise, and how can they be resolved?

Answer: Discrepancies often stem from:

- Dynamic Effects: Conformational flexibility of the pyrrolidine ring causing averaged NMR signals (e.g., coalescence at high temperatures).

- Crystal Packing: X-ray structures may stabilize non-equilibrium conformations.

Resolution: - Variable-temperature NMR to observe splitting of pyrrolidine signals.

- Compare computational (DFT-optimized) geometries with experimental data .

Q. What strategies mitigate side reactions during functionalization of the vinyl group in this compound?

Answer: Common side reactions include polymerization or oxidation. Mitigation approaches:

- Inhibitors: Add hydroquinone (0.1% w/w) to prevent radical-induced polymerization .

- Controlled Atmospheres: Conduct reactions under argon to avoid oxidation.

- Low-Temperature Catalysis: Use Grubbs catalyst at 0°C for selective olefin metathesis .

Q. How does steric hindrance from the pyrrolidine ring influence the compound’s binding affinity in catalytic or biological systems?

Answer: The pyrrolidine ring’s conformation can:

- Block Active Sites: Reduce binding in enzyme pockets (e.g., cytochrome P450 inhibition observed in similar compounds ).

- Modulate Electronic Effects: N-Alkylation alters electron donation to the pyridine ring, affecting metal coordination (test via cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.